molecular formula C10H10Cl2 B039716 4-(2,6-Dichlorophenyl)-1-butene CAS No. 117269-67-7

4-(2,6-Dichlorophenyl)-1-butene

Cat. No.: B039716
CAS No.: 117269-67-7
M. Wt: 201.09 g/mol
InChI Key: ZRBPFCPGZWEQLV-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)-1-butene is an organic compound characterized by the presence of a butene chain attached to a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-1-butene typically involves the reaction of 2,6-dichlorobenzyl chloride with but-3-en-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of but-3-en-1-ol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the double bond.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-(2,6-dichlorophenyl)-1-butanol or 4-(2,6-dichlorophenyl)butan-2-one.

    Reduction: Formation of 4-(2,6-dichlorophenyl)butane.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-(2,6-Dichlorophenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-1-butene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-1-butene
  • 4-(2,6-Dichlorophenyl)-2-butene
  • 4-(2,6-Dichlorophenyl)-1-pentene

Uniqueness

4-(2,6-Dichlorophenyl)-1-butene is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the butene chain. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2-but-3-enyl-1,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBPFCPGZWEQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557638
Record name 2-(But-3-en-1-yl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117269-67-7
Record name 2-(But-3-en-1-yl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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